molecular formula C21H17N3OS B2663099 N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide CAS No. 1226429-20-4

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide

Cat. No.: B2663099
CAS No.: 1226429-20-4
M. Wt: 359.45
InChI Key: VFMIIIJQSIIGLF-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide is a complex organic compound that features a quinoline core substituted with a pyrrole ring and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized to introduce the pyrrole ring. The final step involves the formation of the benzamide moiety through an amide coupling reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Researchers investigate its interactions with biological targets to understand its mechanism of action and to develop new drugs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(methylthio)benzamide include other quinoline derivatives, pyrrole-containing compounds, and benzamide analogs. Examples include:

  • 2-(1H-pyrrol-1-yl)quinoline
  • N-(quinolin-8-yl)benzamide
  • 2-(methylthio)benzamide

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from drug development to material science.

Properties

IUPAC Name

2-methylsulfanyl-N-(2-pyrrol-1-ylquinolin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-26-18-10-3-2-8-16(18)21(25)22-17-9-6-7-15-11-12-19(23-20(15)17)24-13-4-5-14-24/h2-14H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMIIIJQSIIGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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